Dihydroazulene

Descripción

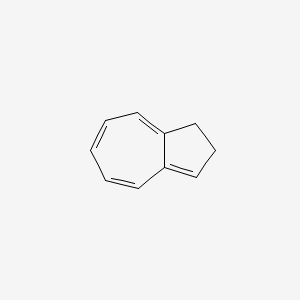

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H10 |

|---|---|

Peso molecular |

130.19 g/mol |

Nombre IUPAC |

1,2-dihydroazulene |

InChI |

InChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h1-3,5-7H,4,8H2 |

Clave InChI |

UIBRZOTWRMHYFJ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC=CC=CC2=C1 |

Sinónimos |

dihydroazulene |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Functionalization of Dihydroazulene Systems

General Synthetic Protocols for Dihydroazulene Core Structures

The synthesis of the this compound core can be achieved through several key pathways, primarily involving cycloaddition reactions or condensation strategies with tropone-based precursors. These methods offer access to DHAs with various substitution patterns, laying the groundwork for further functionalization.

Cycloaddition-Elimination Routes

A prominent method for constructing the this compound skeleton involves an [8+2] cycloaddition reaction. kiku.dk This approach typically utilizes an 8-substituted heptafulvene, such as 8-methoxyheptafulvene, which reacts with a substituted 1,1-dicyanoethylene derivative. kiku.dkscispace.com The initial cycloaddition is followed by the elimination of a small molecule, like methanol, to yield the final this compound product directly. kiku.dkscispace.com This route is particularly effective for preparing 2-substituted DHAs. scispace.com

Another variation of the cycloaddition approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with fulvenes. For instance, the reaction of a 2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene (B1295306) can lead to the formation of a this compound derivative through an [8+2] cycloaddition. nih.gov The solvent can play a significant role in the outcome of this reaction, with different solvents favoring either the [8+2] or a competing [4+2] cycloaddition product. nih.gov

These cycloaddition-elimination strategies provide a powerful means to assemble the this compound core, offering a direct entry to this important class of photochromic compounds.

Condensation Reactions Utilizing Functionalized Tropone (B1200060) Derivatives

An alternative and versatile approach to this compound synthesis involves the condensation of functionalized tropone derivatives with active methylene (B1212753) compounds. nih.govcapes.gov.brresearchgate.net This method allows for the regioselective preparation of dihydroazulenes with specific substitution patterns that may be difficult to achieve through other routes. capes.gov.brresearchgate.net

In a typical procedure, a tropone derivative bearing a leaving group, such as a halogen or a methoxy (B1213986) group, at the 2-position is reacted with an active methylene compound like malononitrile (B47326) or cyanoacetate (B8463686) in the presence of a base. nih.gov This reaction leads to the formation of azulene (B44059) derivatives, which can be precursors to dihydroazulenes. nih.gov

A more direct route to DHAs involves the condensation of a functionalized tropone with a suitable partner in the presence of acetic anhydride. researchgate.net This method has been successfully employed for the regioselective synthesis of novel dimethyl-substituted DHAs, providing access to derivatives with alkyl groups on the seven-membered ring. capes.gov.brresearchgate.net This strategy is significant as it opens up possibilities for creating new DHA scaffolds and substitution patterns, which are valuable for applications such as solar-thermal energy storage. capes.gov.brresearchgate.net

Furthermore, the condensation of tropylium (B1234903) salts with dicyanoethylene derivatives, followed by dehydrogenation, affords vinylheptafulvenes (VHFs), which can then be thermally converted to the corresponding dihydroazulenes. scispace.com This multi-step process provides access to DHAs with more complex substitution patterns, including 2,3-disubstituted derivatives. scispace.com

Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is critical for fine-tuning its photochromic and electronic properties. researchgate.net Significant progress has been made in developing regioselective functionalization methods for both the five- and seven-membered rings of the DHA core. researchgate.net

Functionalization at the Five-Membered Ring

Functionalization of the five-membered ring of this compound has been well-established for a considerable time, allowing for the introduction of a wide array of substituents. researchgate.netiupac.org A common strategy involves a four-step synthesis starting from acetophenone (B1666503) and tropylium substrates, which provides a convenient route to the central DHA core with substituents at the 2-position. acs.orgnih.gov This method has been shown to tolerate a variety of functional groups on the phenyl unit of acetophenone, including nitro, cyano, halo, alkyl, amido, and thioether groups. researchgate.netacs.org

The introduction of aryl groups at the five-membered ring has been extensively studied. iupac.org Furthermore, the incorporation of more complex moieties, such as dithiafulvene (DTF) and tetrathiafulvalene (B1198394) (TTF) units, has been achieved. researchgate.netiupac.org These modifications can significantly impact the electronic properties and the energy required for the photoinduced ring-opening reaction. researchgate.netiupac.org For instance, attaching a dithiafulvene unit to the five-membered ring leads to a significant red-shift in the longest-wavelength absorption. researchgate.netiupac.org

Another approach involves attaching functional linkers to the five-membered ring. For example, an acetyl-protected thiolate has been attached via a tolane linker, which serves to spatially separate the photochromic unit from a substrate surface. scispace.comucla.edu Such strategies are crucial for the development of this compound-based molecular electronic devices. scispace.comucla.edu

Functionalization at the Seven-Membered Ring

For a long time, the functionalization of the seven-membered ring of this compound remained a significant challenge. researchgate.netiupac.org However, recent advances have opened up pathways to selectively modify this part of the molecule, which is crucial for creating this compound systems with two distinct points of attachment for applications in molecular electronics. iupac.org

A key breakthrough in the functionalization of the seven-membered ring was the development of a regioselective bromination-elimination protocol. researchgate.netrsc.org This method allows for the introduction of a bromo-substituent, which can then serve as a handle for further modifications through various cross-coupling reactions. researchgate.netrsc.org

The process typically involves the direct ionic bromination of the this compound. beilstein-journals.orgresearchgate.net This reaction proceeds regioselectively to form a 7,8-dibromide intermediate. researchgate.netbeilstein-journals.org Subsequent elimination of hydrogen bromide (HBr) from this intermediate yields the desired 7-bromo-substituted this compound. researchgate.netbeilstein-journals.org The outcome of the initial bromination step can be influenced by the electronic nature of substituents already present on the five-membered ring and the polarity of the solvent used. thieme-connect.com

This 7-bromo-DHA derivative is a versatile building block. researchgate.netbeilstein-journals.org The bromo substituent can be readily utilized in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, to introduce a variety of other functional groups. acs.orgrsc.org This has enabled the synthesis of DHAs with substituents at both the five- and seven-membered rings, allowing for a more precise tuning of their properties. rsc.org For example, this protocol has been used to incorporate an alkyne at the C-7 position. researchgate.net

Interestingly, a subsequent bromination-elimination sequence on a 7-bromo-DHA can lead to a 3,7-dibromo-DHA, demonstrating the potential for further functionalization. beilstein-journals.orgresearchgate.net However, treating 7-bromo-DHA with bromine under certain conditions can also lead to the formation of a fully unsaturated 3,7-dibromoazulene. beilstein-journals.orgresearchgate.net

The development of these halogenation protocols has been a pivotal advancement, providing access to a much wider range of functionalized this compound derivatives.

Incorporation of Alkyl Groups

The introduction of alkyl groups into the this compound framework has been a subject of synthetic exploration, aiming to tune the electronic and steric properties of the molecule. A notable development in this area is a protocol for the regioselective preparation of a dimethyl-substituted this compound photoswitch. This method represents a significant advancement as it provides access to derivatives with alkyl groups, specifically at the C5 and C7 positions of the seven-membered ring. researchgate.netcapes.gov.br

The key step in this synthesis is a facile condensation reaction involving a functionalized tropone derivative. researchgate.netcapes.gov.br This approach circumvents previous challenges in achieving regioselective alkylation of the seven-membered ring. The resulting 5,7-dimethyl DHA derivative has been instrumental in studying the influence of electron-donating methyl groups on the thermal vinylheptafulvene (VHF) to DHA electrocyclic reaction through both experimental and theoretical kinetic studies. capes.gov.br This synthetic methodology opens avenues to novel DHA scaffolds and substitution patterns, which are crucial for investigating their potential in applications like solar-thermal energy storage. researchgate.netcapes.gov.br

Further computational studies on 4,8a-dialkylated compounds have been conducted to understand how steric interactions can modify the relative stabilities of the DHA and VHF isomers. researchgate.netcapes.gov.br The ability to strategically place alkyl groups on the this compound core is a critical tool for the fine-tuning of its photochromic properties. capes.gov.br

Multi-site Derivatization Techniques

The functionalization of this compound at multiple sites is essential for its application in molecular electronics and advanced materials, where precise control over its connectivity and electronic properties is required. researchgate.net Research has focused on developing protocols that allow for derivatization in both the five- and seven-membered rings. researchgate.net

A common strategy involves the initial synthesis of a core DHA structure, which can then be selectively functionalized. For instance, a 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile can serve as a starting material for the regioselective introduction of substituents onto the seven-membered ring. researchgate.netkiku.dk One established method is a regioselective bromination-elimination protocol that introduces a bromine atom at the C-7 position. nih.govacs.org This bromo-substituted DHA then acts as a versatile intermediate for further functionalization through various cross-coupling reactions. researchgate.netnih.govacs.org This two-step approach, involving initial core synthesis followed by targeted derivatization, provides a modular route to a wide array of multi-substituted DHA derivatives. nih.govacs.org The development of multi-photochromic systems, such as DHA dimers and trimers, further highlights the importance of multi-site derivatization in creating complex molecular architectures with advanced switching capabilities. nih.gov

Advanced Coupling Reactions for this compound Derivatives

The ability to form new carbon-carbon bonds from this compound precursors is crucial for constructing more complex molecular systems. Palladium-catalyzed cross-coupling reactions and Cadiot–Chodkiewicz couplings have emerged as powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for the functionalization of halo-substituted dihydroazulenes. nih.govacs.org The Sonogashira and Suzuki reactions, in particular, have been successfully employed to introduce arylethynyl and aryl groups, respectively, onto the DHA framework. researchgate.netnih.govacs.org

For instance, a bromine atom introduced at the C-7 position can be utilized in a Sonogashira cross-coupling reaction to attach an arylethynyl group. researchgate.net Similarly, halo-substituted DHAs are amenable to Suzuki couplings. nih.govacs.org In the development of these reactions for DHA derivatives, a key focus has been on optimizing conditions to minimize the formation of the fully unsaturated azulene byproduct. nih.govacs.org The choice of the palladium catalyst has been found to be critical, with optimized conditions being developed through the screening of various catalysts. nih.govacs.org These reactions have been instrumental in creating donor-acceptor-functionalized dihydroazulenes, which are key to fine-tuning the switching properties of the DHA/VHF system. nih.govacs.org The synthesis of a 2,3,7-triphenyl-substituted DHA was achieved via a Suzuki reaction of the corresponding 7-bromo-DHA with phenylboronic acid. rsc.org

| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |

| Sonogashira | 7-Bromo-DHA, Terminal Alkyne | Pd(PPh₃)₄/CuI | Alkynyl-substituted DHA |

| Suzuki | 7-Bromo-DHA, Phenylboronic Acid | Palladium Catalyst | Aryl-substituted DHA |

Cadiot–Chodkiewicz Couplings

The Cadiot–Chodkiewicz coupling reaction, which forms unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt, has also been applied to the synthesis of complex this compound systems. rsc.orgresearchgate.net This reaction is particularly useful for creating extended conjugated systems involving the DHA core. rsc.orgresearchgate.netacs.org

This methodology has been utilized in the synthesis of this compound-fullerene (DHA-C₆₀) conjugates, where the two moieties are connected by diyne bridges. acs.org The coupling of a fulleropyrrolidine aryl-ethynyl alkyne with a bromo-substituted this compound has been achieved using a Pd(PPh₃)₄/CuI catalyst system. rsc.org The Cadiot-Chodkiewicz reaction offers a reliable method for the construction of C(sp)-C(sp) bonds, expanding the synthetic toolbox for creating advanced DHA-based materials. rsc.orgresearchgate.net

Large-Scale Preparation and Optimization of this compound Synthesis

The transition of this compound-based systems from laboratory curiosities to practical components in molecular electronics and materials science necessitates the development of large-scale synthetic protocols. A significant achievement in this area has been the development of an economical and effective protocol for the large-scale synthesis of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile. researchgate.netkiku.dkumich.edu This compound is a crucial starting material for a variety of functionalized this compound photoswitches. researchgate.netkiku.dkumich.edu

The optimized procedure allows for the synthesis of this key precursor on a 15-gram scale. kiku.dk A critical aspect of this optimization was the significant reduction in the amount of solvent required for the three-step synthesis, from 2.2 liters to 750 milliliters. kiku.dk Furthermore, the purification process was made more economical and efficient through the use of dry column chromatography with technical grade solvents, followed by recrystallization. kiku.dk This streamlined and scaled-up synthesis does not require purification of intermediates before the final step, making it a convenient and efficient process. kiku.dk The availability of this large-scale protocol is a prerequisite for the wider applicability of the DHA/VHF system in the development of advanced technologies. researchgate.net

| Parameter | Original Protocol | Optimized Protocol |

| Scale | ~5 g | ~15 g |

| Solvent Volume | 2.2 L | 750 mL |

| Purification | Standard Chromatography | Dry Column Chromatography |

Photo and Thermochemical Switching Mechanisms of Dihydroazulene/vinylheptafulvene Systems

Photoinduced Ring-Opening Reaction (DHA → VHF)

Upon irradiation with light, typically in the UV spectrum (e.g., λ ≈ 365 nm), dihydroazulene undergoes a 10-electron electrocyclic ring-opening reaction to form the colored vinylheptafulvene isomer. researchgate.netgoettingen-research-online.de This photochemical conversion is known for its high efficiency and proceeds through a series of rapid, intricate steps on the excited-state potential energy surface. acs.orgnih.gov

Ultrafast Dynamics and Ballistic Kinetics

The ring-opening of DHA is an exceptionally rapid process that occurs on a femtosecond to picosecond timescale. nih.govresearchgate.net Nonadiabatic molecular dynamics simulations have revealed that the reaction does not follow simple exponential kinetics. acs.orgnih.govscispace.com Instead, it exhibits ballistic dynamics, where the molecule moves directly and rapidly towards the product state after photoexcitation. researchgate.netacs.orgnih.govscispace.com

Experimental and theoretical studies show that following photoexcitation, the initial steps of the reaction proceed with remarkable speed. nih.govacs.org The entire process, from light absorption to the formation of the VHF isomer in its ground state, is completed within picoseconds, highlighting the efficiency of the photochemical pathway. nih.govresearchgate.net

Excited-State Ring Planarization Process

A critical event in the photochemical ring-opening is the planarization of the this compound ring system in the excited state. researchgate.netacs.orgnih.gov Upon photoexcitation to the first excited singlet state (S₁), the molecule undergoes a significant geometrical change. chemrxiv.org Nonadiabatic molecular dynamics simulations indicate that this planarization of the cycloheptatriene (B165957) portion of the molecule occurs within approximately 300 to 500 femtoseconds. researchgate.netacs.orgnih.gov

This structural flattening is a crucial preparatory step that facilitates the subsequent breaking of the C1-C8a bond. acs.orgresearchgate.net The process involves an ultrafast damped bond length alternation (BLA) movement that is synchronized with the partial planarization, leading to an 8π semiaromatic S₁ minimum within about 200 femtoseconds. nih.govacs.org

Role of Conical Intersections in Photochemical Pathways

Conical intersections (CIs) are crucial features of the potential energy surfaces that govern the outcome of the DHA → VHF photoreaction. nih.gov A CI is a point where two electronic states (in this case, the first excited state, S₁, and the ground state, S₀) become degenerate, providing an extremely efficient pathway for non-radiative decay. nih.govacs.orgnih.gov

In the DHA/VHF system, after ring-opening on the S₁ surface, the molecule reaches a VHF-like structure that is not a true minimum on the excited state but is in the immediate vicinity of a CI. researchgate.netacs.orgnih.gov This CI acts as a photochemical funnel, enabling the molecule to decay rapidly—within approximately 100 femtoseconds—from the excited state back to the ground state, forming the VHF isomer. researchgate.netnih.gov The specific topology of this conical intersection is key to the reaction's high efficiency and explains why the forward reaction is highly favored, while the photochemical back-reaction from VHF to DHA is not observed. acs.orgnih.gov The extended nature of the crossing seam associated with the CI plays a significant role in the photochromism of dihydroazulenes. researchgate.net

Quantum Yields of Isomerization

The quantum yield (Φ) of the photoinduced ring-opening reaction (DHA → VHF) is a measure of its efficiency. For many DHA derivatives, this value is remarkably high, often approaching unity in solution at room temperature, which is consistent with a reaction pathway mediated by a conical intersection. researchgate.netacs.orgnih.gov However, the quantum yield can be influenced by various factors, including substitution patterns and environmental conditions like solvent viscosity and temperature. nih.govrsc.org

For instance, electron-donating groups in the seven-membered ring can affect the quantum yield. rsc.org In one study, protonating an amino-substituted DHA increased the quantum yield for ring-opening by a factor of 90 (from <0.005 to 0.45). rsc.org Temperature also plays a critical role; at room temperature, the quantum yield for ring-opening of one derivative was 0.53, but at -196 °C, it dropped to less than 0.001, with fluorescence becoming the dominant process. rsc.org This change is attributed to the increased viscosity of the solvent at low temperatures, which hinders the necessary geometric changes for the reaction. rsc.org

Thermally Induced Ring-Closure Reaction (VHF → DHA)

While the DHA to VHF conversion is driven by light, the reverse reaction is a thermal process. acs.org The VHF isomer, specifically the s-cis conformer, undergoes a thermally induced electrocyclic ring-closure to regenerate the DHA form. beilstein-journals.orgresearchgate.net The rate of this back-reaction is highly dependent on factors such as solvent polarity and the electronic nature of substituents on the molecular framework. goettingen-research-online.deacs.org

Electrocylization Reaction Pathways

The thermal ring-closure of vinylheptafulvene to this compound is an electrocyclization reaction. According to the Woodward-Hoffmann rules, this process is expected to proceed via a disrotatory pathway. nih.gov However, computational and experimental studies using DFT and ¹H NMR spectroscopy have revealed a more complex mechanism. nih.govresearchgate.net

Research has identified two competing transition states for the ring-closure:

Disrotatory Pathway : This is the Woodward-Hoffmann allowed pathway. nih.govresearchgate.net The transition state for this path varies in its zwitterionic (dipolar) character depending on the solvent and the substituents present. nih.gov

Conrotatory Pathway : This pathway is formally disallowed by the Woodward-Hoffmann rules for a thermal electrocyclization. nih.govresearchgate.net The transition state for the conrotatory route is distinctly zwitterionic. nih.gov

These two pathways are often close in energy, and their relative stability can be modulated by solvent polarity and the functional groups attached to the C1 position of the VHF. nih.gov The existence of two distinct pathways is supported by experiments showing that different ratios of DHA diastereoisomers (syn and anti) are formed depending on the polarity of the solvent used for the thermal conversion, which points to the competition between the two reaction channels. nih.govresearchgate.net

Table of Compounds Mentioned

Conformation Changes in Thermal Back-Reaction (s-cis to s-trans VHF)

The thermal reversion of vinylheptafulvene (VHF) to this compound (DHA) is a critical step in the photoswitching cycle. This process is not direct but involves a crucial conformational change from the more stable s-trans conformer of VHF to the reactive s-cis conformer. rsc.orgrsc.org The initial photochemically induced ring-opening of DHA produces the s-cis-VHF, which can then rapidly equilibrate to the thermodynamically more stable s-trans form. rsc.orgrsc.org

Only the s-cis conformer possesses the correct geometry to undergo the electrocyclic ring-closure to regenerate the DHA molecule. rsc.orgrsc.org Consequently, the rate of the thermal back-reaction is dependent on two key factors: the position of the equilibrium between the s-trans and s-cis conformers and the activation energy barrier for the ring-closure of the s-cis conformer. rsc.orgrsc.org If the energy difference between the two conformers is small, the equilibrium will lie closer to the reactive s-cis form, leading to a faster ring-closure. rsc.org For instance, a derivative with an alkynyl substituent at the C-4 position of the heptafulvene core showed a significantly faster ring-closure compared to a derivative with the same substituent at C-7. rsc.org This was attributed to an enhanced stability of the reactive s-cis conformer relative to the s-trans conformer, alongside a smaller activation energy for the ring-closure of the s-cis form. rsc.org In some cases, such as with an isoquinoline (B145761) moiety fused to the DHA system, the VHF is forced into the s-cis conformation, resulting in a very rapid thermal back-reaction. rsc.org

Zwitterionic Transition State or Intermediates

The thermal ring-closure of VHF to DHA is widely believed to proceed through a transition state with significant zwitterionic character. rsc.orgunifi.itbeilstein-journals.orgrsc.org This means that during the transition state of the reaction, there is a notable separation of positive and negative charges within the molecule. nih.gov Specifically, the seven-membered ring develops a partial positive charge, while the exocyclic vinylidene fragment, often bearing electron-withdrawing cyano groups, accumulates a partial negative charge. rsc.orgnih.gov

The involvement of a zwitterionic transition state is supported by several experimental and computational observations. The rate of the ring-closure is sensitive to the polarity of the solvent; polar solvents can stabilize this charged transition state, although the specific effect can vary. rsc.orgrsc.org Furthermore, computational studies have identified two competing thermal electrocyclization pathways: a disrotatory pathway and a conrotatory pathway. nih.gov The conrotatory pathway consistently shows a zwitterionic transition state. nih.gov The character of the disrotatory transition state, however, can vary from neutral to zwitterionic depending on the solvent and the substituents on the molecule. nih.gov The relative energies of these two transition states, and thus the preferred reaction pathway, are influenced by solvent polarity and the nature of the substituents. nih.gov

The electronic nature of substituents on the seven-membered ring significantly impacts the stability of this zwitterionic transition state and, consequently, the rate of the thermal back-reaction. rsc.org

Factors Influencing Switching Properties

The photochemical and thermal switching properties of the this compound/vinylheptafulvene system can be finely tuned by introducing various substituents onto the molecular framework. These modifications can alter the reaction kinetics and thermodynamics, affecting parameters such as absorption wavelengths, quantum yields, and the half-life of the VHF isomer.

Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic nature and position of substituents on the seven-membered ring of the DHA/VHF system have a profound impact on the switching characteristics. unifi.itnih.gov This is largely due to their influence on the stability of the ground states of DHA and VHF, as well as the zwitterionic transition state of the thermal back-reaction. unifi.itrsc.org

Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) generally destabilize the partial positive charge that develops on the seven-membered ring in the zwitterionic transition state of the thermal ring-closure. rsc.org This destabilization increases the activation energy for the back-reaction, leading to a slower conversion from VHF to DHA and thus a longer half-life for the VHF isomer. unifi.itrsc.org For example, when aryl substituents are placed at the C2 position, more electron-withdrawing groups lead to a faster ring closure. unifi.it Conversely, placing an EWG like a bromo substituent on the seven-membered ring has been shown to have the opposite effect, slowing down the ring closure. beilstein-journals.org

In terms of optical properties, EWGs on the seven-membered ring of VHF tend to cause a blue shift (hypsochromic shift) in the absorption spectrum. nih.govnih.govfigshare.com For the DHA form, the effect of EWGs on the UV-vis spectra is generally negligible, with most shifts falling within a ±10 nm range. acs.org However, some exceptions exist, such as a +29 nm shift for 5-C(O)H-DHA and a +26 nm shift for 4-NO2-DHA. acs.org The activation energy for the thermal cyclization is also affected; for instance, the energy barrier for 5-CHO VHF is 29.5 kcal mol⁻¹, which is higher than that for the electron-donating 5-OH VHF (23.7 kcal mol⁻¹). nih.govacs.org

| Substituent | Position | Effect on VHF Half-life | Effect on VHF λmax | Effect on DHA λmax |

| Bromo | 7 | Slower ring closure | - | - |

| Formyl (CHO) | 5 | Longer | Blue shift | +29 nm shift |

| Nitro (NO2) | 4 | - | Blue shift | +26 nm shift |

Electron-Donating Groups

Electron-donating groups (EDGs) have the opposite effect to EWGs. They stabilize the partial positive charge on the seven-membered ring in the zwitterionic transition state, thereby lowering the activation energy for the thermal back-reaction and increasing the rate of ring-closure. rsc.org This results in a shorter half-life for the VHF isomer. For example, experimental and theoretical studies on a dimethyl-substituted DHA at positions C5 and C7 elucidated the influence of these electron-donating methyl groups on the thermal VHF-to-DHA electrocyclization. researchgate.netcapes.gov.br

Regarding the optical properties, EDGs on the VHF scaffold generally induce a red shift (bathochromic shift) in the absorption spectrum. nih.govnih.govfigshare.com The magnitude of this shift depends on the specific group and its position. acs.org For instance, an amino (NH2) group at position 8a of VHF causes a significant red shift of 58 nm compared to the parent compound. nih.gov Similarly, a hydroxyl (OH) group at the same position results in a 41 nm red shift. nih.govacs.org These red shifts are attributed to extended conjugation due to a "push-pull" effect, where the EDGs on the seven-membered ring push electron density towards the electron-withdrawing groups on the five-membered ring. acs.org This effect is also observed in the DHA form, though to a lesser extent. acs.org The activation energy for thermal cyclization is lower with EDGs; for example, the barrier for 5-OH VHF is 23.7 kcal mol⁻¹, while for 4-OH VHF it is 30.5 kcal mol⁻¹. nih.govacs.org

| Substituent | Position | Effect on VHF Half-life | Effect on VHF λmax | Effect on DHA λmax |

| Methyl (CH3) | 5, 7 | Shorter | Red shift | Slight red shift |

| Amino (NH2) | 8a | Shorter | 58 nm red shift | Red shift |

| Hydroxyl (OH) | 8a | Shorter | 41 nm red shift | Less pronounced red shift |

| Amino (NH2) | 4 | Shorter | 46 nm red shift | Red shift |

| Hydroxyl (OH) | 4 | Shorter | 34 nm red shift | Less pronounced red shift |

Steric Interactions

Steric hindrance, particularly from bulky substituents, can significantly influence the switching properties by altering the molecular geometry. nih.gov Bulky groups at positions 8a and 4 can cause a loss of planarity in the molecule, which in turn reduces electronic conjugation. nih.govacs.org This loss of conjugation generally leads to a blue shift in the maximum absorption wavelength. nih.govnih.govfigshare.com

For example, the introduction of bulky groups at position 8a can lead to a decrease in electronic conjugation, resulting in a blue shift. nih.gov Similarly, a large halogen substituent can cause distortion in the planarity of the seven-membered ring, inducing a blue shift. nih.gov Computational studies on 4,8a-dialkylated compounds have been used to elucidate how these steric interactions can alter the relative stabilities of the DHA and VHF isomers. researchgate.netcapes.gov.br The activation barrier for the s-trans to s-cis conformational change in VHF is also thought to be affected by the bulkiness of substituents on the exocyclic double bond. uni-regensburg.de

Solvent Polarity Effects on Interconversion Rates

The interconversion between this compound (DHA) and vinylheptafulvene (VHF) is significantly influenced by the polarity of the solvent medium. Specifically, the rate of the thermal back-reaction, the ring-closure of VHF to DHA, is highly dependent on solvent characteristics. d-nb.inforesearchgate.net This phenomenon is attributed to the different polarity of the ground state of VHF and the transition state of the electrocyclization. The thermal ring-closure from VHF to DHA is hypothesized to proceed through a zwitterionic transition state. rsc.org Consequently, polar solvents stabilize this transition state more effectively than the less polar VHF ground state, thus lowering the activation energy barrier and accelerating the back-reaction. rsc.orgcolumbia.edu

An empirical linear correlation has been established between the logarithm of the rate constant for the thermal ring-closure and the Dimroth-Reichardt solvent polarity parameter, ET(30). researchgate.net Studies comparing various solvents have consistently shown that the half-life of VHF decreases as solvent polarity increases. For instance, the rate of thermal back-conversion is notably faster in polar solvents like acetonitrile (B52724) and ethanol (B145695) compared to nonpolar solvents like toluene (B28343). d-nb.info This allows for the selection of a solvent to either achieve long-term storage of the high-energy VHF isomer (in nonpolar solvents) or a rapid release of stored energy (in polar solvents). d-nb.info

The effect of solvent polarity on the half-life (t1/2) of VHF derivatives at room temperature is a clear indicator of this trend. For example, the half-life of one VHF derivative was found to be 545 minutes in dichloromethane, while in the more polar acetonitrile, it was significantly shorter at 218 minutes. researchgate.net Another study demonstrated that a particular DHA/VHF system could be cycled over 70 times in the nonpolar solvent toluene with less than 0.01% degradation per cycle, highlighting the stability in such media. d-nb.info In contrast, degradation was faster in polar protic (ethanol) and polar aprotic (acetonitrile) solvents. d-nb.info

Table 1: Effect of Solvent Polarity on the Thermal Back-Reaction Half-Life of VHF Derivatives

| VHF Derivative | Solvent | Solvent Type | Half-life (t1/2) at 25 °C (min) | Reference |

|---|---|---|---|---|

| VHF-Ph | Dichloromethane (CH2Cl2) | Polar Aprotic | 545 | researchgate.net |

| VHF-Ph | Acetonitrile (MeCN) | Polar Aprotic | 218 | researchgate.net |

| 2-VHF | Acetone | Polar Aprotic | 15.1 | rsc.org |

| 2-VHF | Acetonitrile (MeCN) | Polar Aprotic | 2.5 | rsc.org |

| 2-VHF | Dichloromethane (DCM) | Polar Aprotic | 1.1 | rsc.org |

Temperature Dependence of Switching Events

The switching behavior of the DHA/VHF system exhibits a strong dependence on temperature. Temperature influences not only the rate of the thermal ring-closure reaction but also the quantum yield of the photochemical ring-opening process. rsc.orgacs.org Upon photoexcitation, the DHA molecule has two primary relaxation pathways: the desired ring-opening reaction to form VHF or fluorescence. The competition between these two pathways is highly sensitive to temperature. rsc.org

At ambient or higher temperatures, the main relaxation mechanism following light absorption is the 10-π electron retro-electrocyclization, leading to the formation of VHF. rsc.org However, as the temperature is lowered, the quantum yield for the ring-opening reaction decreases significantly. At cryogenic temperatures, such as -196 °C in an ethanol solvent, the quantum yield for the ring-opening of a model DHA compound approaches less than 0.001. rsc.org Concurrently, the quantum yield of fluorescence dramatically increases, becoming the dominant de-excitation pathway with a quantum yield of 0.8. rsc.org This shift in mechanism is explained by the increased viscosity of the solvent at low temperatures, which physically hinders the large-scale molecular structure and geometry changes required for the ring-opening from DHA to VHF. rsc.org

The rate of the thermally induced back-reaction from VHF to DHA is also, as expected, temperature-dependent. Kinetic studies show a clear increase in the rate constant for this ring-closure at higher temperatures. For example, in one study investigating a copper(I)-catalyzed back-reaction in acetone, increasing the temperature from 25 °C to 35 °C (with 1 equivalent of catalyst) reduced the half-life of the VHF isomer from 115 minutes to 64 minutes. rsc.org

Table 2: Temperature Effect on Quantum Yields and Reaction Rates

| Process | Compound/System | Solvent | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|---|

| Photochemical Ring-Opening (DHA → VHF) | Model DHA (8) | Ethanol | Room Temperature | Quantum Yield (Φring-opening) = 0.53 | rsc.org |

| Fluorescence | Model DHA (8) | Ethanol | Room Temperature | Quantum Yield (Φfluorescence) < 0.001 | rsc.org |

| Photochemical Ring-Opening (DHA → VHF) | Model DHA (8) | Ethanol | -196 | Quantum Yield (Φring-opening) < 0.001 | rsc.org |

| Fluorescence | Model DHA (8) | Ethanol | -196 | Quantum Yield (Φfluorescence) = 0.8 | rsc.org |

| Thermal Ring-Closure (VHF → DHA) | 1-VHF with Cu(I) catalyst | Acetone | 25 | Half-life = 115 min | rsc.org |

| Thermal Ring-Closure (VHF → DHA) | 1-VHF with Cu(I) catalyst | Acetone | 35 | Half-life = 64 min | rsc.org |

Acid-Base and Redox-State Control of Switching

The photochromic behavior of DHA/VHF systems can be externally controlled and modulated through chemical stimuli, specifically by altering the acid-base or redox state of substituents on the molecular framework. rsc.orgrsc.org This adds further layers of control, allowing the photoswitching to be turned "ON" or "OFF" on demand.

Acid-Base Control: The introduction of an acid- or base-sensitive group, such as an amino group, onto the DHA core allows for pH-gated photochromism. rsc.org In its neutral form, a strongly electron-donating amino group can lower the quantum yield of the ring-opening reaction, effectively rendering the system photo-inactive. rsc.org Upon protonation with an acid (e.g., trifluoroacetic acid, TFA), the amino group is converted into an electron-withdrawing ammonium (B1175870) group. This electronic perturbation dramatically increases the quantum yield for the DHA to VHF conversion. For one such system, the quantum yield for ring-opening increased 90-fold, from less than 0.005 in the neutral state to 0.45 in the protonated state. rsc.org This allows for a sequence where the system is initially "OFF," can be turned "ON" by adding acid, irradiated to its VHF form, and then deprotonated back to the neutral VHF state by adding a base like triethylamine (B128534) (Et3N). rsc.org

Redox-State Control: Similarly, incorporating a redox-active moiety, such as ferrocene (B1249389), anthraquinone (B42736), or tetrathiafulvalene (B1198394) (TTF), enables electrochemical control over the photoswitching properties. rsc.orgrsc.orgiupac.org

Ferrocene: In a ferrocene-substituted DHA, the neutral ferrocene unit can be reversibly oxidized. The photochromism is activated upon oxidation, providing a redox-controllable "ON/OFF" switch. rsc.org

Anthraquinone: When an anthraquinone unit is attached to the DHA, its reduction to the corresponding hydroquinone (B1673460) significantly lowers the quantum yield of the light-induced ring-opening reaction. rsc.orgrsc.org This provides a mechanism to modulate the switching efficiency via an external redox agent.

Tetrathiafulvalene (TTF): A TTF unit, a well-known electron donor, can be reversibly oxidized through two single-electron steps. iupac.org When appended to a DHA, the photoswitching efficiency is dependent on the oxidation state of the TTF moiety. For one TTF-DHA conjugate, the quantum yield for ring-opening of the radical cation (TTF•+) was diminished by more than a factor of two compared to the neutral TTF species. iupac.org This allows for the switching efficiency to be moderated electrochemically. iupac.org

Table 3: External Control of DHA/VHF Photoswitching

| Control Mechanism | Active Unit | Stimulus | Effect on Switching | Reference |

|---|---|---|---|---|

| Acid-Base | Amino Group | Protonation (add acid) | Switches photochromism "ON" (Quantum yield increases ~90x) | rsc.org |

| Redox | Ferrocene | Oxidation | Activates photochromism | rsc.org |

| Redox | Anthraquinone | Reduction | Reduces ring-opening quantum yield | rsc.org |

| Redox | Tetrathiafulvalene (TTF) | Oxidation (to TTF•+) | Reduces ring-opening quantum yield by >50% | iupac.org |

Bidirectional Switching and Multimode Photochromism

While the classical DHA/VHF system is a photo/thermoswitch (photochemical ring-opening, thermal ring-closure), advanced derivatives have been developed that exhibit true bidirectional photoswitching and operate as multimode switches. rsc.orgnih.govrsc.org

Bidirectional Photoswitching: The thermal back-reaction from VHF to DHA typically proceeds on a timescale of minutes to hours. nih.gov Photochemical ring-closure was historically not observed, largely because the initially formed s-cis-VHF isomer rapidly converts to the more stable s-trans-VHF conformer. nih.gov However, ultrafast laser spectroscopy has demonstrated that bidirectional photochemical switching is possible. Using a two-pulse experiment, a UV femtosecond pulse first triggers the ring-opening to the primary s-cis-VHF. nih.gov Before this can isomerize to the s-trans form, a subsequent visible femtosecond pulse (e.g., after a 25 ps delay) can successfully induce the photochemical ring-closure of the s-cis-VHF back to DHA. nih.gov This discovery establishes the DHA/VHF system as a very fast, photoreversible switch in addition to its conventional photochemical/thermal switching mode. nih.gov

Multimode Photochromism: Multimode switching refers to systems containing multiple photoresponsive units, where different states can be addressed by using different wavelengths of light or other stimuli. rsc.orgnih.gov The DHA/VHF system has been integrated with other photochromic molecules, such as dithienylethene (DTE), to create sophisticated multi-state switches. rsc.org In a DHA-DTE dyad, irradiation with different wavelengths can selectively trigger either the DHA ↔ VHF conversion or the DTE open ↔ closed ring isomerization, allowing access to at least four distinct chemical states. rsc.org

Furthermore, systems containing two DHA units linked by a conjugated bridge exhibit controlled, stepwise multimode switching. nih.gov

When linked by a meta-phenylene bridge (cross-conjugated), the two DHA units can be switched sequentially. Initial irradiation generates the mixed VHF-DHA species, and continued irradiation leads to the fully opened VHF-VHF species. nih.gov

In contrast, when linked by a para-phenylene bridge (linearly conjugated), electronic communication between the two units is so strong that the photoactivity is reduced, and a mixture of DHA-DHA, VHF-DHA, and VHF-VHF is present during irradiation, preventing clean stepwise switching. nih.gov This demonstrates that by carefully designing the linker between photochromic units, the degree of stepwise switching and communication between the units can be precisely controlled. nih.gov

Computational Chemistry and Theoretical Investigations of Dihydroazulenes

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental tools for exploring the electronic structure, potential energy surfaces, and properties of the DHA/VHF system. These calculations range from computationally efficient semiempirical methods for large-scale screening to highly accurate ab initio techniques for detailed mechanistic studies.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the dihydroazulene/vinylheptafulvene system due to its favorable balance of computational cost and accuracy. Researchers have employed DFT to explore various aspects of the photoswitch, from its fundamental thermochemical properties to the effects of intricate substitutions.

Key applications of DFT include the calculation of energy storage capacity (the energy difference between the DHA and VHF isomers) and the activation energy for the thermal back-reaction from VHF to DHA. chemrxiv.orgresearchgate.net These calculations have been instrumental in establishing design rules for tuning the system's properties. For instance, studies have systematically placed electron-donating and electron-withdrawing groups on the molecular scaffold to map their impact on energy storage and thermal stability. chemrxiv.orgresearchgate.net

DFT has also been used to elucidate reaction mechanisms, such as the thermal electrocyclic ring-closure of VHF to form DHA, by identifying the transition state structures involved. acs.org Furthermore, investigations have explored how steric interactions, introduced by bulky substituents, can alter the relative stabilities of the DHA and VHF isomers. researchgate.net However, studies comparing DFT results with higher-accuracy methods like Quantum Monte Carlo (QMC) and Coupled Cluster (CCSD(T)) have shown that some DFT functionals can incorrectly predict isomerization enthalpies, with errors depending on the specific functional groups and the chosen functional. ups-tlse.frosti.gov Despite these potential inaccuracies, DFT remains a crucial tool for geometry optimization and for providing thermodynamic insights into the switching process, including in complex environments like single-molecule junctions. dntb.gov.ua

Table 1: Selected DFT Studies on this compound Derivatives

| Research Focus | DFT Functional(s) | Key Findings |

| Substituent effects on energy storage capacity and thermal back-reaction. chemrxiv.org | Multiple | Established design rules for increasing energy storage by strategic placement of electron-donating and withdrawing groups. |

| Errors in DFT for isomerization enthalpy. ups-tlse.frosti.gov | Various | Showed that many DFT functionals miscalculate isomerization enthalpy compared to higher-accuracy methods, with errors dependent on the functional. |

| Steric effects on DHA/VHF stability. researchgate.net | Not specified | Demonstrated that steric hindrance from dialkylation can significantly alter the relative stabilities of the two isomeric forms. |

| Thermal ring-closure mechanism. acs.org | Not specified | Computationally identified two competing transition states (disrotatory and conrotatory) for the VHF to DHA thermal conversion. |

| Thermodynamics of a multi-state DHA-spiropyran switch. chemrxiv.org | ωB97X-D | Showed that switching one unit has a negligible impact on the geometry and thermodynamics of the other unit in the dyad. |

To understand the photo-induced ring-opening of this compound, it is essential to model its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for this purpose, allowing for the calculation of vertical excitation energies, which correspond to the molecule's absorption spectrum.

TD-DFT has been successfully applied to predict how chemical substitutions modify the absorption bands of DHA derivatives. This is critical for designing molecules that can efficiently harvest solar energy. For example, TD-DFT calculations have guided the synthesis of macrocyclic structures containing both DHA and azobenzene (B91143) units by predicting how halogen substitutions could separate the overlapping absorption bands of the different photoisomers, enabling selective switching. acs.org The method is also routinely used to investigate the optical properties of newly designed DHA systems to ensure their absorption maxima are sensitive to functionalization in a predictable way. chemrxiv.org

In more advanced applications, specialized variants of TD-DFT, such as the mixed-reference spin-flip (MRSF)-TDDFT method, have been used in conjunction with dynamics simulations to investigate the process of excited-state aromatization during the photochemical ring-opening of DHA. wikipedia.org These studies provide a detailed picture of the electronic changes that drive the isomerization on an ultrafast timescale.

Table 2: Applications of TD-DFT in this compound Research

| Study Focus | TD-DFT Method/Functional | Key Insights |

| Control of macrocyclic DHA/azobenzene photoswitches. acs.org | Not specified | Predicted that ortho-substitutions with fluorine and chlorine atoms could effectively separate the absorption bands of the DHA and azobenzene units. |

| Optical properties of functionalized DHA systems. chemrxiv.org | CAM-B3LYP | Elucidated how sensitive the absorption maxima are to various functionalizations, focusing on systems with improved energy storage properties. |

| Excited-state aromatization in DHA ring-opening. wikipedia.org | MRSF-TDDFT | Investigated the dynamics of excited-state aromatization, revealing a sequential process of bond equalization and planarization that facilitates the ring-opening reaction. |

| UV/vis spectra of a DHA-spiropyran dyad. chemrxiv.org | ωB97X-D | Simulated the absorption spectra for each state of the molecular dyad, showing that the overall spectrum is largely a superposition of the spectra of the constituent units. |

While DFT and TD-DFT are powerful, they can struggle to accurately describe molecular systems where multiple electronic configurations are close in energy, a common situation in photochemical reactions involving the breaking and forming of bonds. For such cases, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are more appropriate.

CASSCF calculations have been crucial in elucidating the photoisomerization mechanism of the DHA/VHF system. wikipedia.org Due to the high computational cost of applying CASSCF to the entire molecule, studies have often used smaller model compounds that capture the essential electronic features of the reaction. wikipedia.org These calculations revealed that the excited-state (S₁) reaction pathway for ring-opening proceeds over a transition structure to a more stable vinylheptafulvene-like geometry. wikipedia.org

A key finding from CASSCF studies is that this stable point on the excited-state surface is not a true minimum but a conical intersection, a point where the excited-state and ground-state potential energy surfaces cross. wikipedia.org The topology of this conical intersection is critical: it provides an extremely efficient, non-radiative pathway for the molecule to return to the ground state as the VHF isomer. This explains both the high quantum yield (approaching 100%) of the forward reaction and the complete lack of a photochemical back-reaction from VHF to DHA, making it a model for one-way photochemistry. wikipedia.org These insights are often supported by ab initio direct dynamics calculations. wikipedia.org

Semiempirical quantum chemical methods are based on the same fundamental framework as ab initio methods but introduce approximations and parameters derived from experimental or high-level theoretical data to simplify calculations. peerj.com This makes them significantly faster, enabling the study of very large molecules or the screening of vast chemical libraries, which would be computationally prohibitive with DFT or CASSCF. peerj.compeerj.com

A prominent application of these methods in this compound research is in high-throughput virtual screening. acs.orgpeerj.com In one landmark study, researchers used semiempirical methods, in conjunction with machine learning and DFT, to screen a library of over 230 billion substituted DHA molecules to identify candidates for molecular solar thermal batteries. acs.orgpeerj.com The initial, rapid screening of this enormous chemical space was performed using the semiempirical method PM3 to estimate properties like energy storage density and the energy barrier for the thermal back-reaction. frontiersin.org The most promising candidates identified through this semiempirical approach were then subjected to more accurate, but computationally expensive, DFT calculations for validation. peerj.comfrontiersin.org This hierarchical approach demonstrates the power of semiempirical methods as an exploratory tool for navigating immense molecular libraries to discover compounds with desired properties. peerj.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of potential energy surfaces, molecular dynamics simulations are essential for understanding the time-evolution of the photochemical process. These simulations model the atomic motions of the molecule following photoexcitation, revealing the reaction dynamics in real-time.

The photoisomerization of this compound involves a transition from an electronically excited state back to the ground state. This process is "nonadiabatic," meaning the reaction cannot be described by motion on a single potential energy surface. Nonadiabatic trajectory dynamics simulations, often using a "surface hopping" approach, are the primary tool for modeling such events.

These simulations have provided a detailed and comprehensive picture of the photo-induced ring-opening of DHA. rsc.org The results show that the reaction is an ultrafast process where, upon photoexcitation, the molecule undergoes a crucial planarization of its seven-membered ring. rsc.org This structural change, which occurs within approximately 300-500 femtoseconds, leads directly to the breaking of the C-C bond. The molecule then decays to the ground state through a conical intersection within another 100 femtoseconds, ultimately forming the vinylheptafulvene isomer.

Simulations have also revealed that the reaction does not follow simple exponential kinetics but instead exhibits ballistic dynamics, where the motion is directed and unimpeded along the reaction coordinate. These theoretical findings are consistent with ultrafast time-resolved experimental measurements and have been crucial in resolving long-standing debates about the precise mechanism of the DHA/VHF photoconversion. rsc.org By combining nonadiabatic dynamics with methods like MRSF-TDDFT, researchers have also been able to trace the evolution of aromaticity during the reaction, finding that the ring-opening occurs through a sequence of steps with increasing aromatic character in the excited state. wikipedia.org

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry has been instrumental in unraveling the complex reaction mechanisms of the this compound (DHA) / vinylheptafulvene (VHF) photoswitch system. The photoinduced ring-opening of DHA to VHF is a key process that has been the subject of extensive theoretical debate and investigation. acs.orgnih.gov

Nonadiabatic trajectory dynamics simulations and quantum chemistry calculations have provided a detailed and comprehensive picture of this ultrafast reaction. acs.orgnih.gov Upon photoexcitation, the DHA molecule undergoes a critical ring planarization process within 300–500 femtoseconds. acs.orgnih.gov This structural change is crucial for the subsequent C1-C8a bond cleavage. diva-portal.org The planarization leads to the ring-opening and a rapid decay from the first excited state (S₁) to the ground state (S₀) within approximately 100 femtoseconds. acs.orgnih.gov This decay occurs through a conical intersection, which is a point where the potential energy surfaces of the two electronic states cross. acs.org The existence of this conical intersection explains the high quantum yield of the forward reaction (approaching 1.0) and the lack of a photochemical back-reaction from VHF. acs.org These simulations show that the ring-opening is an ultrafast reaction characterized by ballistic dynamics rather than exponential kinetics. acs.orgnih.gov

The thermal electrocyclic ring-closure of VHF back to DHA has also been elucidated using Density Functional Theory (DFT). researchgate.net These studies have computationally identified two competing transition state pathways: a disrotatory pathway, which is allowed by the Woodward-Hoffmann rules, and a conrotatory pathway. researchgate.net The character of these transition states is influenced by solvent and substituents; the conrotatory pathway is zwitterionic, while the zwitterionic character of the disrotatory pathway varies. researchgate.net The substituent and solvent polarity dependency of the ring-closure rate can be explained by a highly polarized or charge-separated transition state, featuring a positively charged seven-membered ring and a negatively charged five-membered ring moiety. rsc.org

Further computational studies have explored the excited state dynamics, confirming that upon excitation to the lowest singlet excited state (S₁), DHA becomes planar, mediating the formation of VHF via internal conversion to the ground state (S₀) within approximately 600 femtoseconds. diva-portal.orgacs.org

Computational Design for Tunable Switching Properties

A significant focus of computational design is the optimization of the energy storage capacity of the DHA/VHF system, which is critical for its application in molecular solar thermal (MOST) energy storage. core.ac.ukresearchgate.net The energy storage capacity is defined as the energy difference (often expressed as Gibbs free energy, ΔG, or enthalpy, ΔH) between the high-energy VHF isomer and the more stable DHA isomer. acs.orgacs.org

Computational molecular design, primarily using Density Functional Theory (DFT), has been employed to systematically study how substituents affect the system's thermochemical properties. acs.orgresearchgate.net By performing thousands of electronic structure calculations, researchers have established design rules to increase the energy storage capacity. acs.org For instance, a DFT study using the M06-2X functional investigated the effects of placing various electron-withdrawing and electron-donating groups on the core DHA/VHF structures. acs.org The goal is to maximize the energy stored in the metastable VHF isomer, which at approximately 0.1 MJ/kg for the parent system, is lower than competing systems. core.ac.ukresearchgate.net

The following table presents computationally derived data on how modifications affect the energy storage capacity of the DHA/VHF system.

| Modification | Computational Method | Calculated Energy Storage | Key Finding |

| Substitution at 1-position | M06-2x/6-311+G(d) | Higher than parent | Modification at the 1-position can yield a higher storage capacity. core.ac.uk |

| Additional modification at 3-position | M06-2x/6-311+G(d) | Further increase | Effects of modifications at the 1- and 3-positions can be cumulative, leading to higher energy storage. core.ac.uk |

| Dicyano parent system | GFN2-xTB / PM3 | ΔGrel (energy storage) | The energy storage capacity and the thermal back-reaction barrier are key parameters for design. acs.org |

| Benzannulation | DFT | Increased energy capacity | Benzannulation stabilizes DHA and destabilizes VHF, increasing the energy gap between them. researchgate.net |

This table is generated based on data from the referenced articles.

Computational methods are crucial for tuning the absorption and emission spectra of DHA/VHF photoswitches. acs.orgnih.gov A key goal for applications in memory devices and nonlinear optics is to achieve minimal overlap between the absorption spectra of the two isomers. nih.govnih.gov This is best accomplished if the absorption of DHA is blue-shifted and the absorption of VHF is red-shifted. acs.orgnih.gov

Quantum calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been used to study the UV-vis absorption properties of various substituted DHA/VHF systems. acs.orgnih.govnih.gov These studies have established a clear structure-property relationship, demonstrating that the absorption properties are substantially dependent on the nature and position of substituents on the seven-membered ring. acs.orgnih.gov

General findings from these theoretical investigations include:

Electron-donating groups (e.g., -OH, -NH₂) generally cause a red shift (a shift to longer wavelengths) in the absorption spectrum of VHF compared to the parent compound. acs.orgnih.govnih.gov

Electron-withdrawing groups (e.g., -CHO, -NO₂) typically induce a blue shift (a shift to shorter wavelengths). acs.orgnih.gov

Halogen substituents also produce a red shift that correlates with their nucleophilicity; higher nucleophilicity leads to a larger red shift. acs.org

Positional Effects: The position of the substituent is critical. For example, an -OH group at position 5 of VHF causes a larger shift than at other positions. acs.org Similarly, for an amino group (-NH₂), substitution at the 6-position of VHF results in a significant red shift. researchgate.net

Steric Effects: Steric hindrance at certain positions can lead to a loss of planarity, which decreases electronic conjugation and results in blue shifts in the maximum absorption. nih.govnih.gov

The following table summarizes the computed effects of various substituents on the maximum absorption wavelength (λmax) of VHF.

| Substituent Group | Position on VHF Ring | Calculated λmax (nm) | Shift relative to Parent * | Reference |

| -NH₂ (Amino) | 4 | 459 | Red | researchgate.net |

| -NH₂ (Amino) | 6 | 463 | Red | researchgate.net |

| -NH₂ (Amino) | 7 | 450 | Red | researchgate.net |

| -OH (Hydroxyl) | 5 | - | Energy barrier 23.7 kcal mol⁻¹ | acs.org |

| -OH (Hydroxyl) | 4 | - | Energy barrier 30.5 kcal mol⁻¹ | acs.org |

| -CHO (Formyl) | 5 | - | Energy barrier 29.5 kcal mol⁻¹ | acs.org |

| Phenyl (p-NO₂) | on 5-membered ring | 484 | Redshift (14 nm) | rsc.org |

| Phenyl (p-NH₂) | on 5-membered ring | 455 | Blueshift (15 nm) | rsc.org |

| Phenyl (p-NO₂) | on 7-membered ring (pos 7) | 479 | Blueshift (11 nm) | rsc.org |

| Phenyl (p-OMe) | on 7-membered ring (pos 7) | 505 | Redshift (15 nm) | rsc.org |

*Shift is relative to the respective parent VHF compound used in the study. This table is generated based on data from the referenced articles.

To accelerate the discovery of new DHA derivatives with optimized properties, computational chemists have turned to predictive screening methods. These approaches allow for the rapid evaluation of vast chemical spaces, which would be impossible to explore experimentally. A key challenge in developing DHA/VHF systems for solar energy storage is to simultaneously satisfy multiple criteria, such as high energy density, long storage time, and appropriate light-absorption characteristics. chemrxiv.org

High-throughput virtual screening has been performed on immense libraries of substituted DHA molecules. peerj.com One study screened over 230 billion candidates using a multi-tiered approach that combined semiempirical quantum chemical methods (like PM3 and GFN2-xTB), machine learning, and Density Functional Theory (DFT). acs.orgpeerj.com The process typically involves:

Initial fast screening of a large library using computationally inexpensive semiempirical methods to calculate properties like energy storage capacity (approximated as the electronic energy difference ΔErel) and the thermal back-reaction barrier (ΔGTBR). acs.orgpeerj.com

Filtering the candidates based on predefined cutoffs for these properties. peerj.com

Further refining the smaller, more promising set of molecules using more accurate but computationally expensive DFT methods (e.g., M06-2X/6-31G(d)) to validate the initial findings. peerj.com

Theoretical Analysis of Aromaticity Changes During Isomerization

The concepts of aromaticity and antiaromaticity are powerful tools for understanding and predicting chemical reactivity, and theoretical studies have shown they play a key role in the isomerization of this compound. lu.seresearchgate.net The photoisomerization process involves significant changes in the electronic structure, which in turn alter the aromatic character of the molecule's rings.

Time-dependent density functional theory (TD-DFT) investigations have been used to elucidate the effect of these aromaticity changes on the switching properties, particularly on the excited state potential energy surface. lu.se One study on benzannulated DHA derivatives found that the switching ability was hampered by an enhanced energy barrier on the excited state surface. lu.se This barrier enhancement was attributed to a significant loss of aromaticity in the benzene (B151609) motif during the transition from the initially excited DHA to the transition state on the excited state potential energy surface. lu.seresearchgate.net

Interestingly, the aromaticity can be reversed between the ground and excited states. The VHF isomer, which is non-aromatic in the ground state, was found to be highly aromatic on the excited state surface. lu.se More recent nonadiabatic molecular dynamics simulations have shown that the photochemical ring-opening of DHA occurs in the excited state through a sequence of steps with increasing aromaticity. acs.org This process of excited-state aromatization is a key driving force for the reaction. acs.org These findings provide novel principles for designing molecular photoswitches, highlighting that changes in aromaticity on the excited state surface are a critical factor controlling the reaction dynamics. lu.se

Quantum Chemical Studies of Nonlinear Optical (NLO) Properties

The DHA/VHF system is a promising candidate for nonlinear optical (NLO) applications, such as molecular switches for memory devices and optoelectronics, because its two isomers possess distinct NLO properties. nih.govresearchgate.net Quantum chemical calculations have been essential in characterizing and predicting these properties, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO response. acs.orgresearchgate.net

Computational studies consistently show that the VHF isomer exhibits a much higher NLO response than the corresponding DHA isomer. nih.govresearchgate.net This is attributed to the zwitterionic character and significant charge separation in the VHF structure. nih.gov The difference in hyperpolarizability between the two isomers is a critical parameter for practical applications. acs.orgnih.gov

DFT and TD-DFT calculations have been used to investigate how substituents can tune the NLO properties:

Push-Pull Systems: For organic compounds, creating an electron push-pull mechanism is a powerful strategy to achieve a large NLO response. nih.gov

Substituent Effects: Any substituent on the DHA skeleton tends to increase its hyperpolarizability. nih.gov For VHF, the effect is more complex and position-dependent. For all studied DHA and VHF derivatives, the highest hyperpolarizability values were calculated for systems substituted at the 6-position. acs.orgresearchgate.net

Frequency Dependence: The magnitude of the frequency-dependent first hyperpolarizability has been shown to increase with increasing frequency. researchgate.net

Multi-State Switches: Quantum chemistry methods have also been used to characterize multi-state molecular switches combining DHA units with other photochromes, like spiropyran. These studies demonstrate that the first hyperpolarizabilities can serve as a novel output signal for molecular logic gates due to the significant contrast in NLO responses between the different isomeric forms. researchgate.net

The following table presents calculated first hyperpolarizability values for substituted DHA and VHF systems.

| Compound | Substituent | Position | Hyperpolarizability (β) Value | Key Finding |

| DHA | Various | - | Lower than VHF | The NLO response increases upon switching from DHA to VHF. nih.gov |

| VHF | Various | - | Higher than DHA | Significant charge separation in VHF leads to a higher NLO response. nih.govresearchgate.net |

| DHA/VHF | Various | 6 | Highest values | Substitution at the 6-position yields the highest hyperpolarizabilities for both isomers. acs.orgresearchgate.net |

| Ruthenium Alkynyl-DHA/VHF | Ru-based complexes | - | Large second-order response | The open VHF form of these metal complexes shows the largest NLO response. researchgate.net |

This table is generated based on data from the referenced articles.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of dihydroazulene derivatives and for monitoring the dynamic processes of isomerization.

The precise structure of this compound derivatives can be confirmed through comprehensive NMR analysis. For instance, the complete assignment of proton (¹H) and carbon (¹³C) NMR signals for compounds like 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile has been achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques, including COSY, HMQC, and HMBC. researchgate.netumich.edu This detailed characterization is fundamental for understanding the molecule's structure and serves as a reference for studying its derivatives. researchgate.net The seven-membered ring in the DHA structure typically adopts a boat conformation, a characteristic feature that influences its spectroscopic signature. umich.edu

Below are the assigned chemical shifts for 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile in CDCl₃. kiku.dk

¹H and ¹³C NMR Signal Assignments for 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1 | - | 51.3 |

| 2 | - | 138.8 |

| 3 | 5.82 | 119.6 |

| 3a | - | 45.4 |

| 4 | 6.34 | 132.5 |

| 5 | 6.48 | 131.0 |

| 6 | 6.58 | 131.0 |

| 7 | 6.31 | 127.8 |

| 8 | 6.89 | 140.3 |

| 8a | 3.79 | 126.4 |

| Ph (ortho) | ~7.7 | 129.4 |

| Ph (meta) | ~7.5 | 130.2 |

| Ph (para) | ~7.4 | 115.3 |

| CN | - | 112.9 |

Note: Phenyl (Ph) proton signals are multiplets. Carbon signals for positions 5 and 6 overlap.

To understand the kinetics of the light-induced transformations of this compound, in situ NMR irradiation analysis is employed. researchgate.netresearchgate.net This technique allows for the real-time monitoring of photochemical processes directly within the NMR spectrometer. youtube.com By irradiating a DHA sample with light of a specific wavelength, researchers can follow the formation of the vinylheptafulvene isomer and quantify the intricate photokinetic relationships between the different states of the molecule. researchgate.netresearchgate.net This method is particularly valuable for studying complex systems, such as those where DHA is linked to other photochromic units like azobenzene (B91143), enabling the quantification of each isomer in solution. researchgate.netresearchgate.net

The thermal ring-closure of vinylheptafulvene back to this compound is a crucial step in the switching cycle and can be conveniently monitored by NMR spectroscopy. rsc.org By acquiring a series of ¹H NMR spectra over time at a constant temperature, the conversion can be tracked. For example, in the thermal conversion of VHF to DHA in benzene-d6 (B120219) at 40 °C, the decay of characteristic VHF signals (e.g., between δ = 5.37-5.55 ppm) and the corresponding increase of DHA signals (e.g., at δ = 3.45 ppm) can be clearly observed. researchgate.net This allows for the determination of the rate constant for the thermal back-reaction. rsc.org The study of this thermal process using ¹H NMR spectroscopy has also been instrumental in elucidating the mechanistic pathways of the electrocyclization reaction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary method for observing the isomerization of DHA due to the significant color change that accompanies the process.

The photoinduced ring-opening of this compound to vinylheptafulvene is readily monitored by changes in the UV-Vis absorption spectrum. rsc.org this compound, which is typically a yellow compound, exhibits a characteristic absorption band around 350-365 nm. rsc.orguni-regensburg.de Upon irradiation with light (e.g., 300-400 nm), this band decreases, while a new, intense absorption band appears at a longer wavelength, typically around 460-470 nm. rsc.orguni-regensburg.denih.gov This new band corresponds to the formation of the vinylheptafulvene isomer, which is red. rsc.org This significant redshift in the absorption spectrum provides a clear and straightforward way to follow the photochemical conversion from DHA to VHF. rsc.org The process is reversible, and upon thermal relaxation, the original spectrum is restored. uni-regensburg.de

During the photochemical conversion of DHA to VHF, the observation of clean isosbestic points in the UV-Vis spectra is indicative of a direct conversion between the two species without the significant accumulation of intermediates. uni-regensburg.denih.gov Isosbestic points are specific wavelengths where the molar absorptivity of the two isomers is identical, meaning the absorbance does not change throughout the conversion process. The presence of four clear isosbestic points has been reported during the irradiation of DHA in acetonitrile (B52724), confirming a clean transformation to its VHF isomer. uni-regensburg.de Similarly, clear isosbestic points are observed when DHA is dissolved in toluene (B28343) and exposed to increasing amounts of light. nih.gov The presence of a blurred isosbestic point, however, may suggest the existence of structurally non-equivalent photochromic subunits in more complex systems. uni-regensburg.de

Studies on Absorption Band Overlap

A significant challenge in the application of this compound (DHA) in complex photoswitchable systems, such as those combined with other photochromic units like azobenzene (AZB), is the spectral overlap of their absorption bands. acs.orgfigshare.comscispace.com The photoisomerization of DHA to vinylheptafulvene (VHF) is triggered by UV light, typically in the 300-400 nm range, where the DHA form exhibits its characteristic absorption. rsc.org The resulting VHF isomer displays a strong, redshifted absorption band at longer wavelengths, often around 470 nm. rsc.org

However, when integrated into macrocyclic structures with other photoactive molecules, such as azobenzene, an "unfortunate overlap" between the absorption bands of the different isomers (e.g., DHA, VHF, trans-AZB, cis-AZB) can occur. acs.orgfigshare.comscispace.com This overlap prevents selective photoisomerization of a single unit, which is a critical requirement for achieving full control over the state of the molecular switch, particularly for applications in optical data storage and molecular electronics. acs.orgfigshare.com

Research has focused on mitigating this issue through chemical modification. Theoretical studies using time-dependent density-functional theory (TD-DFT) have investigated the effects of substituting the azobenzene unit with halogen atoms. acs.orgfigshare.com These calculations revealed that such substitutions could lead to significant separations of the DHA/trans-AZB and trans-/cis-AZB absorption bands, thereby enabling more selective excitation. acs.orgfigshare.com Another strategy to reduce spectral overlap between the DHA and VHF isomers involves chemical modifications that shift the absorption maximum of the DHA form. unifi.it For instance, certain derivatives show a DHA absorption maximum at 387 nm, which is red-shifted compared to reference compounds, helping to better distinguish it from the VHF absorption band. unifi.it

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a powerful tool for investigating the structural changes that occur during the photoswitching of this compound, even in the solid state. acs.org It allows for the direct tracking of changes in molecular vibrational modes upon irradiation. acs.orgscispace.com This technique has been successfully applied to study the conversion of DHA to its vinylheptafulvene (VHF) isomer within host-guest systems like metal-organic frameworks (MOFs) and in crystalline form. acs.orgnih.gov

Tracking Vibrational Mode Changes During Switching

The transformation from the closed DHA isomer to the open VHF isomer involves significant structural and electronic rearrangement. These changes are reflected in the IR spectrum. For example, in studies of 1,8a-dihydroazulene-1,1-dicarbonitrile, the nitrile (C≡N) stretching vibration is a key marker. acs.org In the DHA state, characteristic vibrational modes are observed, including those for the C≡N bond. acs.org Upon photo-induced ring-opening to VHF, new functional groups arise, such as an α,β-unsaturated nitrile and a vinylene function, leading to discernible changes in the IR spectrum. acs.org

Experimental difference spectra, which compare the IR measurements before and after irradiation, clearly show the appearance and disappearance of specific bands, confirming the structural conversion. acs.org The structure of the ring-opened product in the solid state has been assigned using variable-temperature infrared spectroscopy, providing crucial evidence for the specific isomer formed (syn-VHF). nih.gov

| Compound State | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| DHA (in KBr) | C≡N Stretch | 2250 | acs.org |

| DHA (in KBr) | C-H Stretch | 3085, 3020 | acs.org |

| VHF (in solid state) | Appearance of α,β-unsaturated nitrile and vinylene functions | Change in fingerprint region | acs.org |

Correlation with Dipole Moment Changes

The appearance of new, strong absorption bands in the IR spectrum of VHF that are absent in DHA, and vice-versa, is direct evidence of this changing dipole moment. acs.org For a vibration to be "IR active," it must cause a dynamic oscillation of the molecule's dipole moment. stackexchange.comrsc.org The different symmetries and bond polarities of the DHA and VHF isomers mean that different vibrational modes will be IR active for each. Therefore, tracking the changes in the IR spectrum not only reveals structural changes but also directly correlates with the shifts in electron density and dipole moment that define the two distinct states of the molecular switch. acs.orgmsu.edu

Ultrafast Time-Resolved Spectroscopy